molecular formula C8H8Cl3NO B016927 Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride CAS No. 103999-44-6

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride

Cat. No.: B016927
CAS No.: 103999-44-6
M. Wt: 240.5 g/mol
InChI Key: YMUQHXQLXWKKND-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its crystalline powder form and is typically stored at low temperatures to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride involves several steps. One common method includes the reaction of 2,3-dichlorobenzaldehyde with ammonium acetate and acetic anhydride to form the intermediate 2-amino-1-(2,3-dichlorophenyl)ethanone. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-amino-1-(2,4-dichlorophenyl)-, hydrochloride
  • Ethanone, 2-amino-1-(2,5-dichlorophenyl)-, hydrochloride
  • Ethanone, 2-amino-1-(2,6-dichlorophenyl)-, hydrochloride

Uniqueness

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs .

Properties

IUPAC Name

2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQHXQLXWKKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

50.0 g of the N-acetyl-2,3-dichlorophenacylamine obtained in (a) are heated for 2 hours under reflux in 500 ml of hydrochloric acid. The slightly turbid reaction solution is concentrated by evaporation and the residue is digested with ethyl acetate. The crystalline 2,3-dichlorophenacylamine hydrochloride is isolated by filtration and dried. Melting point: 217°-218° C. IR (solid/KBr) in cm-1 : 1695 (CO). (Another crystal modification shows two carbonyl resonance bands at 1690 and 1705 cm-1). 1H-NMR (DMSO, d6) in ppm: 4.54 (s, 2H); 7.6 (t,1H); 7.9 (m, 2H); 8.6 (s, 3H, replaceable with D2O).
Name
N-acetyl-2,3-dichlorophenacylamine
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

50.0 g of the N-acetyl-2,3-dichlorophenacylamine obtained in (a) are heated for 2 hours under reflux in 500 ml of hydrochloric acid. The slightly turbid reaction solution is concentrated by evaporation and the residue is digested with ethyl acetate. The crystalline 2,3-dichlorophenacylamine hydrochloride is isolated by filtration and dried. Melting point: 217°-218° C. IR (solid/KBr) in cm-1 : 1695 (CO). (Another crystal modification shows two carbonyl resonance bands at 1690 and 1705 cm-1). 1H-NMR (DMSO, d6) in ppm: 4.54 (s, 2H); 7.6 (t, 1H); 7.9 (m, 2H); 8.6 (s, 3H, replaceable with D2O).
Name
N-acetyl-2,3-dichlorophenacylamine
Quantity
50 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

At RT, 411 mg (4.33 mmol) of sodium diformylamide were added to 1.0 g (3.73 mmol) of 2-bromo-1-(2,3-dichlorophenyl)ethanone [for the preparation, see for example U.S. Pat. No. 5,831,132] in 4 ml of acetonitrile, and the mixture was stirred at RT overnight. The mixture was then heated to 70° C. and filtered whilst still warm. The solid that remained was washed with 2 ml of hot acetonitrile. The combined filtrates were freed from the solvent on a rotary evaporator. 10 ml of a 5% strength ethanolic hydrogen chloride solution were added to the dark-brown oily residue, and the mixture was stirred at RT overnight. The volatile components were removed on a rotary evaporator and the yellow solid that remained was stirred in 20 ml of boiling diethyl ether. After cooling to RT, the solid was isolated by filtration, washed with diethyl ether and dried under high vacuum. This gave 410 mg (46% of theory) of the title compound.
Name
sodium diformylamide
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Reactant of Route 2
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Reactant of Route 3
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Reactant of Route 5
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Reactant of Route 6
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride

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